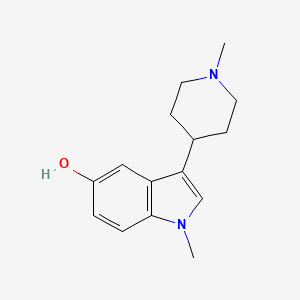

1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol

描述

1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This particular compound features a piperidine ring attached to the indole core, which can influence its chemical and biological properties.

准备方法

The synthesis of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions.

Industrial production methods for this compound would likely involve optimizing these synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

化学反应分析

1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

科学研究应用

Medicinal Chemistry

Potential Therapeutic Uses

1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol has been investigated for its potential therapeutic effects in several areas:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The indole structure is often associated with psychoactive properties, making this compound a candidate for further investigation in treating mood disorders .

- Antipsychotic Properties : There is ongoing research into the use of indole derivatives for managing psychotic disorders. The interaction of this compound with dopamine receptors could provide insights into its efficacy as an antipsychotic agent .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a subject of interest in neuropharmacological studies:

- Cognitive Enhancement : Some studies suggest that compounds similar to this compound may enhance cognitive functions. This could be attributed to their influence on cholinergic and glutamatergic systems, which are crucial for learning and memory processes .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex indole derivatives, which are valuable in drug discovery and development. Its unique structure allows for modifications that can lead to new compounds with varied biological activities .

Case Study 1: Antidepressant Research

A study conducted on indole derivatives demonstrated that modifications to the piperidine ring could enhance binding affinity to serotonin receptors. This research lays the groundwork for developing new antidepressants based on the structure of this compound.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar indole compounds in models of neurodegenerative diseases. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a potential application for this compound in treating conditions like Alzheimer's disease.

作用机制

The mechanism of action of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing signaling pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol can be compared with other indole derivatives and piperidine-containing compounds. Similar compounds include:

1-Methyl-4-piperidone: Known for its use in the synthesis of various pharmaceuticals and as a solvent in chemical reactions.

3-Methyl-1-(1-methylpiperidin-4-yl)urea:

4-Aminopiperidines: These compounds are known for their biological activity and are used in the development of analgesics and other therapeutic agents.

The uniqueness of this compound lies in its specific structure, which combines the indole core with a piperidine ring, potentially offering distinct biological and chemical properties.

生物活性

1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol, commonly referred to as compound 445441-74-7, is a synthetic indole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₁₅H₂₀N₂O, with a molecular weight of 244.34 g/mol. It has a density of 1.18 g/cm³ and a boiling point of approximately 422.1°C. The compound is classified as an irritant and is soluble in organic solvents, which is important for its application in biological studies .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

Anticancer Activity

Several studies have explored the anticancer properties of this compound, particularly its effects on breast cancer cell lines such as MDA-MB-231 and HepG2 liver cancer cells.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 2.43 - 7.84 | Induction of apoptosis via caspase activation |

| HepG2 | 4.98 - 14.65 | Inhibition of microtubule assembly |

The compound has been shown to induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest at the G2/M phase . In particular, morphological changes consistent with apoptosis were observed at concentrations as low as 1 μM.

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence regarding the neuropharmacological potential of this compound. It has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain, making it a candidate for Alzheimer's disease treatment.

Table 2: AChE Inhibition Potency

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| This compound | -130.394 |

| Reference Compound (HOR) | -105.132 |

The binding affinity data suggest that this compound may serve as a potent AChE inhibitor, potentially improving cognitive functions by increasing acetylcholine levels in the synaptic cleft .

The mechanisms underlying the biological activities of this compound are multifaceted:

Apoptosis Induction

The compound triggers apoptotic pathways in cancer cells through:

- Caspase Activation: Increased caspase activity leading to programmed cell death.

- Cell Cycle Arrest: Specifically halting progression at the G2/M checkpoint.

Microtubule Disruption

It has been identified as a microtubule-destabilizing agent, which can interfere with mitotic spindle formation during cell division, thereby inhibiting cancer cell proliferation .

AChE Inhibition

By binding to AChE, it prevents the breakdown of acetylcholine, which may enhance cholinergic signaling in neurodegenerative conditions such as Alzheimer's disease .

Case Studies

Recent studies have provided insights into the effectiveness and safety profile of this compound:

Study Example:

In a study involving MDA-MB-231 cells treated with varying concentrations of the compound, significant reductions in cell viability were noted alongside increased markers for apoptosis. The study concluded that further exploration into dosage optimization and combination therapies could enhance therapeutic outcomes against breast cancer .

属性

IUPAC Name |

1-methyl-3-(1-methylpiperidin-4-yl)indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-16-7-5-11(6-8-16)14-10-17(2)15-4-3-12(18)9-13(14)15/h3-4,9-11,18H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJITLRFLSAQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591894 | |

| Record name | 1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445441-74-7 | |

| Record name | 1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。